6-Cyclopropyl-N-(3-methoxyphenyl)pyrimidine-4-carboxamide
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Overview
Description
6-Cyclopropyl-N-(3-methoxyphenyl)pyrimidine-4-carboxamide is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound has a molecular formula of C15H15N3O2 and a molecular weight of 269.304
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-N-(3-methoxyphenyl)pyrimidine-4-carboxamide typically involves the reaction of cyclopropylamine with 3-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with a suitable pyrimidine derivative under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-N-(3-methoxyphenyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
6-Cyclopropyl-N-(3-methoxyphenyl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-N-(3-methoxyphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-Cyclopropyl-N-(3-methoxyphenyl)pyrimidine-2-carboxamide
- 6-Cyclopropyl-N-(4-methoxyphenyl)pyrimidine-4-carboxamide
- 6-Cyclopropyl-N-(3-methoxyphenyl)pyrimidine-5-carboxamide
Uniqueness
6-Cyclopropyl-N-(3-methoxyphenyl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-cyclopropyl-N-(3-methoxyphenyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-20-12-4-2-3-11(7-12)18-15(19)14-8-13(10-5-6-10)16-9-17-14/h2-4,7-10H,5-6H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIWUERKRYIMAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=NC=NC(=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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